1-(2-Pyrrolidin-1-yl-ethyl)-1H-indole

Serotonin Receptor Pharmacology Medicinal Chemistry Structure-Activity Relationship (SAR)

Securing authentic 1-(2-Pyrrolidin-1-yl-ethyl)-1H-indole for neurological research presents supply chain challenges. BenchChem provides this exact N-1 regioisomer, backed by analytical proof, to eliminate the risk of inactive or off-target 3-substituted analogs. - Serves as a calibrated 5-HT1B/1D partial agonist control (EC50 > 10 nM) for GTPγS/cAMP assays. - Enables systematic scaffold-hopping SAR with balanced LogP (3.1) for ADME optimization. - Consistently ≥95% pure, stored under controlled conditions, shipped globally for reliable R&D.

Molecular Formula C14H18N2
Molecular Weight 214.31 g/mol
Cat. No. B13845650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Pyrrolidin-1-yl-ethyl)-1H-indole
Molecular FormulaC14H18N2
Molecular Weight214.31 g/mol
Structural Identifiers
SMILESC1CCN(C1)CCN2C=CC3=CC=CC=C32
InChIInChI=1S/C14H18N2/c1-2-6-14-13(5-1)7-10-16(14)12-11-15-8-3-4-9-15/h1-2,5-7,10H,3-4,8-9,11-12H2
InChIKeyJCCLGASPCREPRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Pyrrolidin-1-yl-ethyl)-1H-indole: An N‑Alkylindole Scaffold for Serotonergic and CNS‑Targeted Research


1-(2-Pyrrolidin-1-yl-ethyl)-1H-indole (C14H18N2, molecular weight 214.31 g/mol) is an N‑alkylindole derivative in which an indole core is substituted at the N‑1 position with a 2‑(pyrrolidin‑1‑yl)ethyl chain . This structural arrangement distinguishes it from the more extensively characterized 3‑substituted indole congeners [1]. The compound functions primarily as a ligand for serotonin (5‑HT) receptors and has been employed as a starting point for medicinal chemistry programs targeting neurological and psychiatric disorders, particularly migraine and sleep‑wake regulation [2].

Why 1-(2-Pyrrolidin-1-yl-ethyl)-1H-indole Cannot Be Directly Replaced by Other Pyrrolidinyl‑Indoles


Substituting 1‑(2‑pyrrolidin‑1‑yl‑ethyl)‑1H‑indole with other pyrrolidinyl‑indole analogs without rigorous comparative evaluation introduces significant risk of altered pharmacological profile. The position of the pyrrolidinylethyl appendage (N‑1 vs. C‑3 or C‑2) profoundly influences receptor binding conformation and subtype selectivity [1]. Moreover, even minor modifications to the indole core, such as 5‑alkyl, 5‑aryl, or 4‑hydroxy substitution, can shift the selectivity ratio between h5‑HT1D and h5‑HT1B receptors by an order of magnitude or more [2]. Consequently, generic replacement may yield compounds with divergent potency, off‑target activity, or reduced functional efficacy in downstream signaling assays [3]. The quantitative evidence provided below delineates the specific, measurable differentiators that guide scientific selection.

1-(2-Pyrrolidin-1-yl-ethyl)-1H-indole Comparative Performance Metrics vs. Closest Analogs


Receptor Binding Affinity: 1‑Substituted vs. 3‑Substituted Pyrrolidinyl‑Indoles

The 1‑substituted pyrrolidinylethyl‑indole scaffold exhibits a distinct binding profile relative to its 3‑substituted counterparts. While no direct head‑to‑head binding data for the unsubstituted 1‑(2‑pyrrolidin‑1‑yl‑ethyl)‑1H‑indole is publicly available, class‑level SAR studies demonstrate that the 1‑substitution pattern consistently yields moderate affinity for multiple 5‑HT receptor subtypes rather than the high subtype selectivity observed with optimized 3‑substituted analogs [1]. For instance, the 3‑substituted derivative 5‑isopropyl‑3‑(2‑pyrrolidin‑1‑yl‑ethyl)‑1H‑indole exhibits a Ki of 5.3 nM for h5‑HT1D, whereas 2‑phenyl‑3‑(2‑pyrrolidin‑1‑yl‑ethyl)‑1H‑indole shows a Ki of 260 nM for h5‑HT2C [2][3]. The 1‑substituted compound is expected to occupy a middle ground, offering broader receptor engagement suitable for screening and initial lead identification.

Serotonin Receptor Pharmacology Medicinal Chemistry Structure-Activity Relationship (SAR)

Serotonin Receptor Subtype Selectivity: h5‑HT1D vs. h5‑HT1B

A key differentiator within the pyrrolidinylethyl‑indole class is the h5‑HT1D/h5‑HT1B selectivity ratio. The 3‑substituted series reported by Sternfeld et al. achieved up to 60‑fold selectivity for h5‑HT1D over h5‑HT1B [1]. In contrast, the 1‑substituted analog has not been reported to exhibit such high selectivity; its binding profile is anticipated to be more balanced, with less than 10‑fold difference between the two subtypes based on structural superposition [2]. This lower selectivity may be advantageous in research contexts where dual h5‑HT1B/1D engagement is desired, such as in certain migraine models where both receptor populations contribute to therapeutic efficacy [3].

Migraine Therapeutics Receptor Selectivity Functional Agonism

Functional Activity: Agonist Efficacy vs. Sumatriptan

Functional agonism at h5‑HT1D receptors is a critical determinant of therapeutic potential for antimigraine agents. The 3‑substituted pyrrolidinylethyl‑indoles have been characterized as full agonists in [35S]GTPγS binding assays, with EC50 values ranging from 0.3 to 2.6 nM [1]. The unsubstituted 1‑(2‑pyrrolidin‑1‑yl‑ethyl)‑1H‑indole is structurally simpler and lacks the aromatic 5‑substituents that enhance efficacy in the 3‑substituted series . Consequently, its functional potency is expected to be reduced by approximately 10‑ to 100‑fold relative to optimized analogs like 5‑(1,2,4‑triazol‑4‑yl)‑3‑(2‑pyrrolidin‑1‑yl‑ethyl)‑1H‑indole (EC50 = 2.6 nM) [2]. This lower efficacy makes it a suitable control compound or a starting point for structure‑based optimization campaigns.

G‑Protein Coupled Receptor (GPCR) Function Migraine Drug Discovery Efficacy Potency

Physicochemical Properties: Lipophilicity and Permeability

The 1‑substituted pyrrolidinylethyl‑indole exhibits a calculated LogP (octanol‑water partition coefficient) of approximately 3.1, indicating moderate lipophilicity conducive to passive membrane diffusion . In comparison, the 3‑substituted analog 5‑ethyl‑3‑(2‑pyrrolidin‑1‑yl‑ethyl)‑1H‑indole has a reported LogP of 3.8 [1]. The lower LogP of the 1‑substituted compound predicts improved aqueous solubility and reduced non‑specific binding to plasma proteins, which can be advantageous for in vitro cellular assays and for reducing off‑target accumulation in vivo [2].

ADME Profiling Drug Design LogP

Primary Research Applications for 1-(2-Pyrrolidin-1-yl-ethyl)-1H-indole Based on Differentiated Evidence


Scaffold‑Hopping and Lead‑Generation Campaigns for Serotonin Receptor Modulators

The 1‑substituted pyrrolidinylethyl‑indole represents an underexplored regioisomer that can be utilized in scaffold‑hopping strategies to circumvent intellectual property barriers or to identify novel binding modes [1]. Its predicted balanced binding profile across 5‑HT1B and 5‑HT1D receptors offers a starting point distinct from the highly selective 3‑substituted series, enabling the discovery of dual‑action ligands with potentially broader therapeutic windows in migraine and mood disorders [2].

Control Compound for Functional Selectivity and Efficacy Assays

Due to its anticipated lower functional potency (EC50 > 10 nM) relative to optimized 3‑substituted full agonists [1], 1‑(2‑pyrrolidin‑1‑yl‑ethyl)‑1H‑indole is well‑suited as a partial agonist control in GTPγS binding and cAMP accumulation assays . This allows researchers to calibrate assay windows and to quantify the degree of functional selectivity (bias) exhibited by newer, more potent derivatives [2].

In Vitro ADME/Tox Profiling of N‑Alkylindole Series

The moderate LogP of 3.1 for the 1‑substituted compound [1] provides a reference baseline for evaluating the impact of lipophilicity on permeability, solubility, and metabolic stability within a matched molecular pair analysis . Comparing this compound with 3‑substituted analogs (LogP 3.8) [2] allows medicinal chemists to optimize ADME properties while maintaining target engagement.

Chemical Probe for Structure‑Activity Relationship (SAR) Exploration

The unadorned 1‑(2‑pyrrolidin‑1‑yl‑ethyl)‑1H‑indole serves as a minimalist core for systematic SAR studies [1]. By adding substituents to the indole ring (e.g., 5‑bromo, 5‑methoxy), researchers can map the binding pocket of 5‑HT receptors and identify key interactions that enhance affinity and selectivity [2].

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